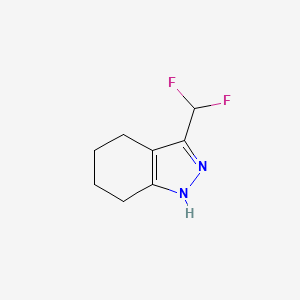

3-(difluorométhyl)-4,5,6,7-tétrahydro-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry

3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has been investigated for its therapeutic potential in various diseases:

- Neuropharmacology: Studies indicate that this compound can modulate AMPA receptors, which are crucial for synaptic transmission in the brain. This modulation is linked to cognitive enhancement and potential treatments for mood disorders.

- Anti-inflammatory Activity: A related series of compounds demonstrated significant anti-inflammatory effects in animal models, indicating that derivatives of tetrahydroindazoles could serve as lead compounds in drug development .

Material Science

The unique chemical properties of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole make it valuable in the development of new materials:

- Agrochemicals: Its fluorinated structure enhances stability and efficacy in agricultural applications.

- Fluorinated Pharmaceuticals: The incorporation of difluoromethyl groups is recognized for improving the pharmacokinetic profiles of drug candidates.

Case Study 1: Neuropharmacological Effects

A study explored the effects of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole on cognitive functions in rodent models. The results indicated enhanced learning and memory capabilities correlated with increased AMPA receptor activity. This suggests potential applications in treating cognitive impairments and mood disorders.

Case Study 2: Anti-inflammatory Properties

Research conducted on a series of tetrahydroindazole derivatives revealed that certain compounds exhibited high anti-inflammatory activity. The most active derivative showed an ED50 value of 3.5 mg/kg in carrageenan-induced edema tests. This highlights the therapeutic potential of these compounds in managing inflammatory conditions .

Mécanisme D'action

Target of Action

Compounds with a similar difluoromethyl group have been known to target enzymes such as succinate dehydrogenase . Succinate dehydrogenase plays a crucial role in the tricarboxylic acid cycle, providing energy for the growth of cells .

Mode of Action

Similar compounds inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain . This inhibition results in the disruption of spore germination, germ tube growth, and mycelial growth within the target species .

Biochemical Pathways

The inhibition of succinate dehydrogenase can disrupt the tricarboxylic acid cycle, affecting energy production within the cell . This disruption can lead to the death of the cell, thereby exerting a fungicidal effect .

Pharmacokinetics

The difluoromethyl group has attracted significant attention in medicinal chemistry due to its unique combination of being an h-bond donor and also lipophilic . This combination can provide advantages to pharmacokinetics and potency .

Result of Action

Similar compounds that inhibit succinate dehydrogenase can lead to the death of the cell, thereby exerting a fungicidal effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the activity and stability of the compound . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This process can be achieved using various difluoromethylation reagents under specific reaction conditions, such as the use of metal-based catalysts or photoredox catalysis .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For instance, the utilization of fluoroform for difluoromethylation in continuous flow has been reported as an efficient method . This approach allows for better control over reaction parameters and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups on the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include metal-based catalysts, photoredox catalysts, and difluoromethylation reagents such as ClCF2H . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, difluoromethylation reactions typically yield difluoromethylated indazole derivatives, which can be further functionalized for various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group and has similar applications in pharmaceuticals and agrochemicals.

Benzovindiflupyr: Another difluoromethylated compound used as a fungicide.

Pydiflumetofen: A fungicide that combines a difluoromethyl group with a pyrazole ring.

Uniqueness

3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its specific indazole ring structure combined with the difluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Activité Biologique

3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Overview of Biological Activity

Research indicates that 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole exhibits notable biological activities, particularly in neuropharmacology. It has been shown to enhance cognitive functions and may act as a potent modulator of AMPA receptors, which are crucial for synaptic transmission in the brain. This modulation has implications for treating mood disorders and enhancing learning and memory in various animal models.

The biological activity of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can be attributed to several mechanisms:

- AMPA Receptor Modulation : The compound influences AMPA receptor activity and neurotransmitter release, enhancing cognitive performance in animal studies.

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. This inhibition can disrupt the tricarboxylic acid cycle, affecting energy production within cells.

- Potential Antiviral Properties : Patent literature suggests that derivatives of this compound may be effective against Retroviridae viruses such as HIV, highlighting its potential as an antiviral agent .

Comparative Analysis with Similar Compounds

The uniqueness of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole lies in its difluoromethyl group which enhances lipophilicity and alters its biological activity compared to structurally similar compounds. The following table summarizes key similarities and differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | Contains trifluoromethyl group | More potent AMPA receptor modulation |

| 4,5-Dihydro-1H-indazole | Lacks difluoromethyl substitution | Simpler structure with different reactivity |

| 4-Methyl-1H-indazole | Methyl substitution instead of difluoro | Different pharmacological profile |

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole:

- Cognitive Enhancement : In rodent models, administration of this compound resulted in improved performance on memory tasks compared to control groups.

- Antiviral Activity : A study demonstrated that certain derivatives effectively inhibited HIV replication in vitro, suggesting potential therapeutic applications for HIV treatment .

- Anti-inflammatory Effects : Related indazole derivatives have shown anti-inflammatory properties in carrageenan-induced edema tests, indicating that modifications to the indazole structure can lead to significant biological effects .

Propriétés

IUPAC Name |

3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h8H,1-4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUSNGSCFPPYNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.